molecular formula C28H20ClF3N6O2 B8690149 Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-

Benzonitrile, 4-[8-(4-chlorophenyl)-5,6-dihydro-3-(MethoxyMethyl)-5-[[2-Methyl-6-(trifluoroMethyl)-3-pyridinyl]Methyl]-6-oxo-1,2,4-triazolo[4,3-b]pyridazin-7-yl]-

Cat. No. B8690149
M. Wt: 564.9 g/mol
InChI Key: YATVYWZOYFMJFF-UHFFFAOYSA-N
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Patent
US08030306B2

Procedure details

N′-(4-(4-chlorophenyl)-5-(4-cyanophenyl)-1-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazin-3-yl) -2-methoxyacetohydrazide (780 mg, 1.338 mmol) was dissolved in toluene (25 ml) and was heated at 120° C. for 15 min. After this time, POCl3(5 ml) was added and the reaction was stirred at 120° C. for an additional 2 hr. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The resulting residue was dissolved in EtOAc (50 ml) and washed with saturated NaHCO3(20 ml), water (20 ml) and saturated NaCl (20 ml). The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified using an ISCO automated system (80 g silica gel, 20%-80% EtOAc/Hex) to give the product 4-(8-(4-chlorophenyl)-3-(methoxymethyl)-5-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-5,6-dihydro-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)benzonitrile (550 mg) as an off-white solid (73% yield). HPLC retention time 3.085 min (Method A); LCMS (M+H)=565.0. 1HNMR (CD3CN, 500 Hz) 7.67(1H, d, J=7.7Hz), 7.63(2H, d, J=8.8 Hz), 7.58(1H, d, J=7.75), 7.35-7.37(6H, m), 5.81(2H, s), 4.40(2H, s), 3.24(3H, s), 2.65(3H, s); 13CNMR (CD3CN, 500 Hz) 160.24, 157.25, 146.50(m), 146.00, 144.71, 139.15, 137.77, 135.93, 134.84, 134.25, 132.92, 132.64, 131.38, 129.26, 122.90(m), 119.25, 112.66, 65.06, 58.28, 50.01, 22.19.
Name
N′-(4-(4-chlorophenyl)-5-(4-cyanophenyl)-1-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazin-3-yl) -2-methoxyacetohydrazide
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([NH:35][NH:36][C:37](=O)[CH2:38][O:39][CH3:40])=[N:10][N:11]([CH2:23][C:24]3[C:25]([CH3:34])=[N:26][C:27]([C:30]([F:33])([F:32])[F:31])=[CH:28][CH:29]=3)[C:12](=[O:22])[C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)Cl>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]3[N:10]([C:37]([CH2:38][O:39][CH3:40])=[N:36][N:35]=3)[N:11]([CH2:23][C:24]3[C:25]([CH3:34])=[N:26][C:27]([C:30]([F:31])([F:32])[F:33])=[CH:28][CH:29]=3)[C:12](=[O:22])[C:13]=2[C:14]2[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
N′-(4-(4-chlorophenyl)-5-(4-cyanophenyl)-1-((2-methyl-6-(trifluoromethyl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazin-3-yl) -2-methoxyacetohydrazide
Quantity
780 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C(=NN(C(C1C1=CC=C(C=C1)C#N)=O)CC=1C(=NC(=CC1)C(F)(F)F)C)NNC(COC)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 120° C. for an additional 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in EtOAc (50 ml)
WASH
Type
WASH
Details
washed with saturated NaHCO3(20 ml), water (20 ml) and saturated NaCl (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=2N(N(C(C1C1=CC=C(C#N)C=C1)=O)CC=1C(=NC(=CC1)C(F)(F)F)C)C(=NN2)COC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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